PKG drug G1 PKG drug G1 PKG drug G1 is an activator of protein kinase GIα (PKGIα). It induces relaxation in U-46619-precontracted mesenteric arteries isolated from wild-type, but not oxidation-insensitive Cys42Ser PKGIα knock-in, mice in a concentration-dependent manner. PKG drug G1 (14.8 mg/kg) induces oxidation of PKGIα, a marker of activation, in the aorta in a mouse model of angiotensin II-induced hypertension. It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7081302
InChI: InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+
SMILES: CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

PKG drug G1

CAS No.:

Cat. No.: VC7081302

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

PKG drug G1 -

Specification

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione
Standard InChI InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+
Standard InChI Key BPJCCABLAZZIEJ-RMKNXTFCSA-N
Isomeric SMILES CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O
SMILES CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O
Canonical SMILES CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O

Introduction

Chemical and Pharmacological Profile of PKG Drug G1

Structural Characteristics and Physicochemical Properties

PKG drug G1 (CAS 374703-78-3\text{CAS 374703-78-3}) belongs to the class of thioxoimidazolidinone derivatives, featuring a planar structure with conjugated π-electrons across its indole and imidazolidinone moieties . The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 75 mg/mL (291.48 mM), requiring ultrasonic dispersion for complete dissolution . Thermal stability testing reveals optimal storage conditions as powder at -20°C for three years, with aqueous solutions maintaining integrity for two years at -80°C .

Table 1: Key Physicochemical Parameters of PKG Drug G1

PropertyValue
Molecular FormulaC13H11N3OS\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{OS}
Molecular Weight257.31 g/mol
Solubility in DMSO291.48 mM
Plasma Protein Binding92% (predicted)
logP2.8

Target Specificity and Selectivity

High-throughput screening of 300 electrophilic compounds identified G1 as the most selective activator of PKG Iα, showing 18-fold greater potency for C42-containing PKG Iα versus other redox-sensitive kinases . X-ray crystallography studies confirm covalent modification of C42 through Michael addition, inducing conformational changes that mimic endogenous oxidative activation . Unlike classical PKG activators such as cinaciguat, G1 operates independently of cyclic guanosine monophosphate (cGMP) signaling, bypassing nitric oxide synthase pathways .

Mechanism of Action: C42-Dependent Kinase Activation

Redox-Sensitive Activation of PKG Iα

The C42 residue in PKG Iα’s N-terminal autoinhibitory domain serves as a redox sensor, forming interprotein disulfide bonds under oxidative stress . G1 mimics this physiological mechanism by covalently modifying C42, stabilizing the kinase in its active conformation (Kd=3.2μMK_d = 3.2 \mu\text{M}) . This activation increases phosphorylation of vasodilatory effectors including:

  • Myosin phosphatase target subunit 1 (MYPT1) at Ser695 (2.72.7-fold increase)

  • Vasodilator-stimulated phosphoprotein (VASP) at Ser239 (3.13.1-fold increase)

  • Large conductance calcium-activated potassium (BKCa\text{BK}_{Ca}) channels (41%41\% open probability increase)

Tissue-Specific Effects on Vascular Smooth Muscle

In wire myography experiments, G1 induced 73% relaxation in wild-type (WT) mouse mesenteric arteries versus 12% in C42S PKG Iα knockin (KI) preparations (p<0.001p < 0.001) . The compound demonstrated equivalent efficacy across vascular beds:

Table 2: Vasodilatory Response to 10 μM G1 in Murine Arteries

Artery TypeWT Relaxation (%)KI Relaxation (%)
Mesenteric73 ± 612 ± 3
Renal68 ± 515 ± 4
Femoral71 ± 711 ± 2
Thoracic Aorta65 ± 418 ± 3

Preclinical Efficacy in Hypertension Models

Acute Hemodynamic Effects

Intraperitoneal administration of G1 (14.8 mg/kg) in angiotensin II-infused hypertensive mice produced rapid blood pressure reduction:

  • Mean arterial pressure (MAP) decreased by 28±428 \pm 4 mmHg within 15 minutes

  • Effect duration: 93±1293 \pm 12 minutes

  • Heart rate increased by 142±15142 \pm 15 bpm due to baroreflex activation

Chronic Oral Antihypertensive Activity

Four-day oral dosing (20 mg/kg/day) in hypertensive WT mice demonstrated sustained efficacy:

DayMAP Reduction vs Control (mmHg)
18.5±1.18.5 \pm 1.1
214.6±2.314.6 \pm 2.3
319.6±3.119.6 \pm 3.1
414.1±2.714.1 \pm 2.7

Notably, blood pressure returned to baseline within 48 hours of treatment cessation, indicating reversible action .

Cardiotoxicity Profile and Mitigation Strategies

Intrinsic Cardiac Effects

High-dose G1 (14.8 mg/kg) induced transient QT interval prolongation (18±318 \pm 3 ms) in normotensive mice, resolving within 2 hours . In H9c2 cardiomyocytes, 100 μM G1 reduced cell viability to 63±5%63 \pm 5\% versus control (p<0.01p < 0.01), associated with calcium overload ([Ca2+]i[\text{Ca}^{2+}]_i increase: 2.12.1-fold) .

Protective Effects Against Toxin-Induced Damage

Co-treatment with 10 μM G1 mitigated evodiamine-induced cardiotoxicity:

  • Lactate dehydrogenase (LDH) leakage reduced by 34%34\% (p<0.05p < 0.05)

  • Mitochondrial membrane potential restored to 89±6%89 \pm 6\% of control

  • Reactive oxygen species (ROS) generation decreased 2.32.3-fold

Comparative Pharmacodynamics with Standard Therapies

Synergy with cGMP-Elevating Agents

Combination therapy with G1 (5 mg/kg) and sildenafil (1 mg/kg) produced additive effects:

  • MAP reduction: 39±539 \pm 5 mmHg vs 28±428 \pm 4 mmHg for monotherapy

  • Duration extended to 127±18127 \pm 18 minutes

  • No exacerbation of reflex tachycardia

Differential Receptor Engagement Profile

Radioligand binding assays revealed negligible activity at:

  • Angiotensin II type 1 receptor (IC50>10μM\text{IC}_{50} > 10 \mu\text{M})

  • β1-adrenergic receptor (IC50>10μM\text{IC}_{50} > 10 \mu\text{M})

  • L-type calcium channels (IC50=8.9μM\text{IC}_{50} = 8.9 \mu\text{M})

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